3-Amino-N-(2-isopropylphenyl)benzamide
Description
3-Amino-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a 3-amino substituent on the benzene ring and a 2-isopropylphenyl group attached to the amide nitrogen. The compound is commercially available for research purposes (Santa Cruz Biotechnology, Catalog #sc-312415) at a price of $284 for 500 mg . Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol.
Properties
IUPAC Name |
3-amino-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMGEDCGLQXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259693 | |
| Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-91-1 | |
| Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-isopropylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-isopropylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-N-(2-isopropylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogs
The following table compares 3-Amino-N-(2-isopropylphenyl)benzamide with structurally related benzamide derivatives:
Key Observations :
- Electron Effects: The 3-amino group (electron-donating) contrasts with the 3-chloro substituent (electron-withdrawing) in 3-Chloro-N-(2-isopropylphenyl)benzamide, which may alter reactivity in synthetic applications .
- Steric Hindrance : The bulky isopropylphenyl substituent may limit access to enzymatic active sites compared to smaller N-substituents like trifluoroethyl.
Functional Analogs with Documented Bioactivity
4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994)
- Structure: 4-Acetylamino on benzamide; N-(2-aminophenyl).
- Activity : Potent histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of histone H3 in cancer cells at low micromolar concentrations .
- Comparison: Unlike CI-994, 3-Amino-N-(2-isopropylphenyl)benzamide lacks the 2-aminophenyl group and acetylamino substituent, which are critical for HDAC binding. This highlights the importance of substitution patterns for target specificity.
Biological Activity
3-Amino-N-(2-isopropylphenyl)benzamide, often referred to as AIIB, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H18N2O
- Molecular Weight : 258.33 g/mol
- CAS Number : 102630-91-1
The biological activity of 3-Amino-N-(2-isopropylphenyl)benzamide is primarily attributed to its ability to interact with various biological targets. It has been noted for:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, thereby exerting anti-inflammatory and anti-cancer effects.
- Antimicrobial Properties : Preliminary studies suggest that AIIB exhibits significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that 3-Amino-N-(2-isopropylphenyl)benzamide may possess anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that AIIB led to a dose-dependent reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
Anti-inflammatory Effects
AIIB has been investigated for its anti-inflammatory capabilities. It appears to inhibit the activation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
- Research Findings : In animal models, treatment with AIIB resulted in reduced inflammation markers, supporting its use in inflammatory diseases.
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Studies have indicated that it can effectively inhibit the growth of several bacterial strains.
| Pathogen | Inhibition Percentage | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 85% | 50 |
| Escherichia coli | 75% | 50 |
| Pseudomonas aeruginosa | 70% | 50 |
Toxicity and Safety Profile
While 3-Amino-N-(2-isopropylphenyl)benzamide exhibits significant biological activities, its toxicity profile is crucial for its development as a therapeutic agent. Current studies suggest:
- Low acute toxicity in animal models.
- No significant adverse effects observed at therapeutic doses.
Future Directions
The potential applications of 3-Amino-N-(2-isopropylphenyl)benzamide are vast, and further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Initiating trials to evaluate its safety and efficacy in humans for various conditions, including cancer and inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
